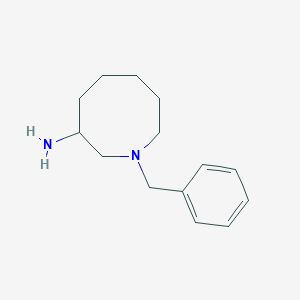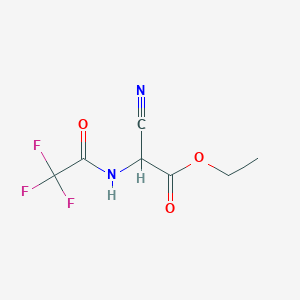![molecular formula C15H20BClO2 B2647475 2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1953178-18-1](/img/structure/B2647475.png)
2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is also known as 4-(Cyclopropyl)phenylboronic acid pinacol ester . It has a molecular formula of C15H21BO2 .
Molecular Structure Analysis
The molecular structure of this compound involves a cyclopropyl group attached to a phenyl ring, which is further connected to a boronic ester group . The boronic ester group consists of a boron atom bonded to two oxygen atoms and two methyl groups .Physical And Chemical Properties Analysis
The compound is a derivative of boronic acid and has a molecular weight of 278.59 . Other physical and chemical properties such as boiling point, melting point, and solubility could not be found in the available resources.Applications De Recherche Scientifique
Mechanism and Stereoselectivity in Cyclopropanation
A study by Wang, Liang, and Yu (2011) delves into the asymmetric Simmons-Smith reaction using Charette chiral dioxaborolane ligand, a method extensively used for constructing enantiomerically enriched cyclopropanes. Their research, utilizing density functional theory calculations, reveals key insights into the reaction mechanism and factors influencing enantioselectivity, highlighting the role of torsional and ring strains in the process (Wang, Liang, & Yu, 2011).
Bond-Coupled Electron Transfer Processes
Al‐Kaysi and Goodman (2005) investigated the photooxidation of specific compounds, proposing the mechanism of dissociative return electron transfer (DRET) for efficient Si-Si bond cleavage in certain compounds. Their findings can provide insights into the fragmentation of similar bonds in related chemical structures (Al‐Kaysi & Goodman, 2005).
Synthesis of Oligo-Silacyclohepta-dienes
Research by WooHee-Gweon, KimBo-Hye, and SohnHonglae (2000) on the reaction of 1,4-dilithiotetraphenylbutadiene with various silanes yielded oligomers and their derivatives. This synthesis process is significant for understanding the formation and behavior of complex silacyclohepta-dienes (WooHee-Gweon, KimBo-Hye, & SohnHonglae, 2000).
Syntheses of Polysiloxane-Supported Catalysts
Arai, Uozumi, and Soga (1997) synthesized polysiloxanes with various side groups to create supported zirconocene catalysts. Their research contributes to understanding how these catalysts impact ethene polymerization and the resultant polymer characteristics (Arai, Uozumi, & Soga, 1997).
Palladium-Catalyzed Silaboration of Allenes
Chang, Rayabarapu, Yang, and Cheng (2005) describe a highly regio- and stereoselective method for synthesizing various 2-silylallylboronates from allenes and a specific borylsilane. This research demonstrates the potential applications of this methodology in synthesizing complex organic compounds (Chang, Rayabarapu, Yang, & Cheng, 2005).
Propriétés
IUPAC Name |
2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)13-9-12(13)10-5-7-11(17)8-6-10/h5-8,12-13H,9H2,1-4H3/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQVKQUPCWFSFO-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3-phenylchromen-4-one](/img/structure/B2647392.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2647396.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2647397.png)


![Methylethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2647404.png)

![1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2647407.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2647409.png)

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2647411.png)

![N-(3-bromophenyl)-3-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]butanamide](/img/structure/B2647414.png)